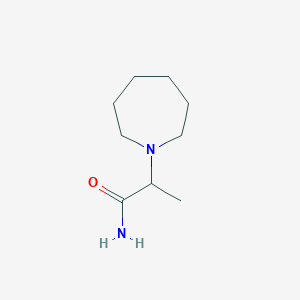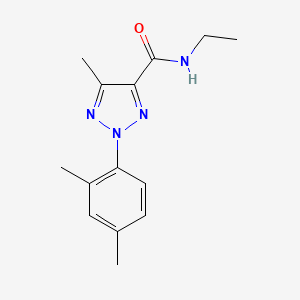![molecular formula C13H11N3S2 B7454291 2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454291.png)
2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a thienopyrimidine derivative, which is a class of compounds that has demonstrated promising biological activities, including anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell proliferation. Additionally, it has been proposed that this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the activity of HIV-1 reverse transcriptase, which is an enzyme that is essential for the replication of the virus. Furthermore, this compound has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its potent biological activity. This compound has demonstrated antitumor, antiviral, and antimicrobial properties, which make it a promising candidate for drug development. Additionally, the synthesis of this compound is relatively straightforward, which makes it easy to obtain in large quantities.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity against normal cells, which may limit its therapeutic potential. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine. One potential direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may lead to the development of more potent and selective analogs.
Another potential direction is to investigate the pharmacokinetics and toxicity of this compound in vivo. Studying the pharmacokinetics of this compound may provide insight into its bioavailability and distribution in the body. Additionally, studying the toxicity of this compound in animal models may provide valuable information for its development as a therapeutic agent.
Finally, there is a need to investigate the potential applications of this compound in combination therapy. Combining this compound with other chemotherapeutic agents or immunotherapy may enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
In conclusion, this compound is a promising compound that has demonstrated potent biological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis of this compound is relatively straightforward, and it has the potential to be developed as a therapeutic agent. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.
Métodos De Síntesis
The synthesis of 2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine has been reported in the literature. The most common method involves the reaction of 2-aminothiophene with benzyl chloroformate, followed by the reaction with 2-chloro-4,6-dimethoxypyrimidine in the presence of potassium carbonate. The resulting intermediate is then treated with sodium sulfide to yield the final product.
Aplicaciones Científicas De Investigación
2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has demonstrated antiviral activity against HIV-1 and HSV-1 viruses. Furthermore, this compound has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-benzylsulfanylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c14-11-10-6-7-17-12(10)16-13(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTZBUUYQAPFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C3C=CSC3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)
![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)


![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)





![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
